Cas no 2171996-77-1 (methyl 4-{8-hydroxy-2-azabicyclo3.3.1nonan-8-yl}oxane-4-carboxylate)

methyl 4-{8-hydroxy-2-azabicyclo3.3.1nonan-8-yl}oxane-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-{8-hydroxy-2-azabicyclo3.3.1nonan-8-yl}oxane-4-carboxylate
- methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate
- 2171996-77-1
- EN300-1451723
-
- インチ: 1S/C15H25NO4/c1-19-13(17)14(5-8-20-9-6-14)15(18)4-2-11-3-7-16-12(15)10-11/h11-12,16,18H,2-10H2,1H3
- InChIKey: WEIOZRJMAKBXCA-UHFFFAOYSA-N
- ほほえんだ: OC1(CCC2CCNC1C2)C1(C(=O)OC)CCOCC1
計算された属性
- せいみつぶんしりょう: 283.17835828g/mol
- どういたいしつりょう: 283.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
methyl 4-{8-hydroxy-2-azabicyclo3.3.1nonan-8-yl}oxane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1451723-500mg |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1451723-10000mg |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1451723-1000mg |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 1000mg |
$728.0 | 2023-09-29 | ||
Enamine | EN300-1451723-250mg |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 250mg |
$670.0 | 2023-09-29 | ||
Enamine | EN300-1451723-0.1g |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1451723-5.0g |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 5g |
$2110.0 | 2023-06-06 | ||
Enamine | EN300-1451723-0.05g |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1451723-50mg |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1451723-2500mg |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 2500mg |
$1428.0 | 2023-09-29 | ||
Enamine | EN300-1451723-1.0g |
methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate |
2171996-77-1 | 1g |
$728.0 | 2023-06-06 |
methyl 4-{8-hydroxy-2-azabicyclo3.3.1nonan-8-yl}oxane-4-carboxylate 関連文献
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
methyl 4-{8-hydroxy-2-azabicyclo3.3.1nonan-8-yl}oxane-4-carboxylateに関する追加情報
Recent Advances in the Study of Methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate (CAS: 2171996-77-1)
Methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate (CAS: 2171996-77-1) is a novel bicyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique azabicyclo[3.3.1]nonane core and oxane-4-carboxylate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural elucidation, and biological activity, particularly in the context of central nervous system (CNS) disorders and antimicrobial resistance.
The synthesis of methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate involves a multi-step process that includes the formation of the azabicyclo[3.3.1]nonane scaffold followed by functionalization with the oxane-4-carboxylate group. Recent advancements in catalytic asymmetric synthesis have improved the yield and enantiomeric purity of this compound, making it more accessible for further pharmacological studies. The compound's structural complexity and stereochemistry have been confirmed through X-ray crystallography and NMR spectroscopy, providing a solid foundation for structure-activity relationship (SAR) studies.
In terms of biological activity, methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate has demonstrated notable efficacy in modulating neurotransmitter systems, particularly those involving GABA and glutamate receptors. Preclinical studies in rodent models have shown that this compound exhibits anxiolytic and anticonvulsant properties with minimal sedative effects, suggesting its potential as a novel therapeutic agent for anxiety disorders and epilepsy. Additionally, its unique chemical structure has been explored for antimicrobial activity, with preliminary results indicating effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Despite these promising findings, challenges remain in the development of methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further pharmacokinetic and toxicological studies. Recent efforts have focused on optimizing the compound's physicochemical properties through structural modifications, with the aim of improving its drug-like characteristics.
In conclusion, methyl 4-{8-hydroxy-2-azabicyclo[3.3.1]nonan-8-yl}oxane-4-carboxylate represents a promising candidate for further development in the treatment of CNS disorders and bacterial infections. Continued research into its mechanism of action, pharmacokinetics, and safety profile will be essential to fully realize its therapeutic potential. The compound's unique structural features and biological activities make it a valuable subject of study in the ongoing quest for novel and effective medicinal agents.
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